molecular formula C17H15BrN2O2S B11517401 2-(2-bromophenoxy)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)propanamide

2-(2-bromophenoxy)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)propanamide

Cat. No.: B11517401
M. Wt: 391.3 g/mol
InChI Key: FCIOKRPXKFICSS-UHFFFAOYSA-N
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Description

2-(2-bromophenoxy)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)propanamide is a complex organic compound that features a bromophenoxy group and a cyclopenta[b]thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromophenoxy)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)propanamide typically involves multiple steps:

    Formation of the Bromophenoxy Intermediate: The initial step involves the bromination of phenol to form 2-bromophenol.

    Cyclopenta[b]thiophene Synthesis: The cyclopenta[b]thiophene core is synthesized through a series of reactions starting from thiophene, involving cyclization and functional group modifications.

    Coupling Reaction: The bromophenoxy intermediate is then coupled with the cyclopenta[b]thiophene derivative under specific conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Final Amidation: The final step involves the amidation reaction where the cyano group is introduced, forming the desired propanamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced nitriles.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, this compound serves as a versatile intermediate for the construction of more complex molecules. Its unique structure allows for various functional group transformations.

Biology

The compound’s potential biological activity is of interest in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Medicine

Research into its pharmacological properties could lead to the discovery of new therapeutic agents, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.

Industry

In materials science, the compound could be used in the development of novel polymers or as a component in electronic devices due to its unique electronic properties.

Mechanism of Action

The exact mechanism of action of 2-(2-bromophenoxy)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)propanamide depends on its application. In a biological context, it may interact with specific proteins or enzymes, modulating their activity through binding interactions. The cyano and bromophenoxy groups could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenoxy)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)propanamide
  • 2-(2-fluorophenoxy)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)propanamide
  • 2-(2-iodophenoxy)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)propanamide

Uniqueness

The presence of the bromophenoxy group in 2-(2-bromophenoxy)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)propanamide imparts unique electronic and steric properties compared to its chloro, fluoro, and iodo analogs. These differences can influence the compound’s reactivity, binding interactions, and overall chemical behavior, making it a distinct and valuable compound for various applications.

Properties

Molecular Formula

C17H15BrN2O2S

Molecular Weight

391.3 g/mol

IUPAC Name

2-(2-bromophenoxy)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)propanamide

InChI

InChI=1S/C17H15BrN2O2S/c1-10(22-14-7-3-2-6-13(14)18)16(21)20-17-12(9-19)11-5-4-8-15(11)23-17/h2-3,6-7,10H,4-5,8H2,1H3,(H,20,21)

InChI Key

FCIOKRPXKFICSS-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=C(C2=C(S1)CCC2)C#N)OC3=CC=CC=C3Br

Origin of Product

United States

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